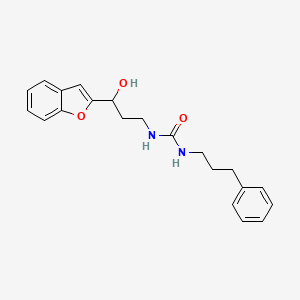

![molecular formula C13H13FN2O3S B2868324 (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-09-8](/img/structure/B2868324.png)

(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

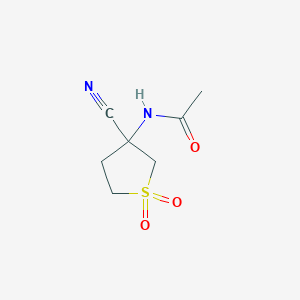

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a propionylimino group and a fluoro group attached to the benzothiazole ring, and a methyl acetate group attached to the thiazole ring .

Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the benzothiazole ring. The Z-configuration indicates that the highest priority groups on the C=C double bond are on opposite sides .Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various reactions depending on the functional groups present. For example, they can form imines when reacted with 3-formylchromones in 2-propanol .Scientific Research Applications

Fluorescence and Metal Ion Sensing

- Research on fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, including compounds with benzothiazole groups, highlights their application in the spectral diversity and specific metal ion sensing. These compounds have shown potential in chelating metal ions such as Zn^2+ and Cd^2+, and have been tested for cellular metal staining using fluorescence methods (Hong et al., 2012).

Synthesis of Antibiotic Side Chains

- The preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in clinically useful cephem antibiotics, demonstrates the synthetic applications of thiazole derivatives in antibiotic development (Tatsuta et al., 1994).

Molecular Aggregation and Optical Properties

- Studies on benzimidazole and benzothiazole conjugated Schiff bases as fluorescent sensors for metal ions like Al^3+ and Zn^2+ reveal their utility in detecting these ions through significant spectral changes, highlighting their potential in chemical sensing and molecular recognition applications (Suman et al., 2019).

Antitumor Evaluation and DNA Interaction

- The synthesis and evaluation of benzimidazole derivatives, including those with acrylonitriles and fluorenes, for their antitumor activities and interactions with DNA, suggest possible therapeutic applications. Some compounds showed pronounced antiproliferative activity on tumor cell lines and DNA-binding capabilities, indicating their potential in cancer research (Hranjec et al., 2010).

Fungicidal Activity

- Research on novel 1-aryl-3-oxypyrazoles containing a Z-configuration methyl 2-(methoxyimino) acetate moiety has demonstrated moderate fungicidal activity against Rhizoctonia solani, illustrating the compound's potential in agricultural applications (Liu et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 2-(4-fluoro-2-propanoylimino-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-3-10(17)15-13-16(7-11(18)19-2)12-8(14)5-4-6-9(12)20-13/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXMRBADWDVTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

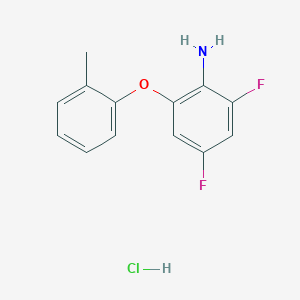

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)

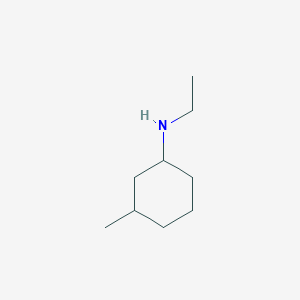

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)

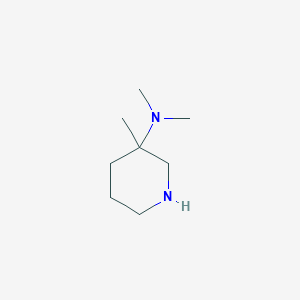

![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B2868249.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2868251.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2868253.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)